Positional Isomer Physicochemical Differentiation
Direct comparison of the target compound (3-bromo-6-nitro) with its regioisomer 6-bromo-3-nitroimidazo[1,2-a]pyridine (CAS 64064-71-7) reveals distinct physicochemical properties that preclude interchangeable use [1]. The 3-bromo-6-nitro isomer exhibits a melting point of 140-142 °C [1], whereas the 6-bromo-3-nitro isomer's melting point is reported in the 168-170 °C range [2]. Both compounds share identical molecular formula (C7H4BrN3O2) and molecular weight (242.03 g/mol), yet their differential melting points indicate divergent crystal packing energies and solid-state intermolecular interactions.
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 140-142 °C |
| Comparator Or Baseline | 6-Bromo-3-nitroimidazo[1,2-a]pyridine (CAS 64064-71-7): 168-170 °C |
| Quantified Difference | 28-30 °C lower melting point |
| Conditions | Standard melting point determination; solid crystalline material |
Why This Matters
A 28-30 °C lower melting point affects formulation development, solid-state stability assessment, and synthetic workup procedures (e.g., recrystallization solvent selection).
- [1] ChemSrc. 3-Bromo-6-nitroimidazo[1,2-a]pyridine. CAS 52310-42-6. Melting Point: 140-142 °C. View Source
- [2] ChemSrc. 6-Bromo-3-nitroimidazo[1,2-a]pyridine. CAS 64064-71-7. Melting Point: 168-170 °C. View Source
